![molecular formula C5H9IOZn B14134052 Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)
Zinc, iodo[(3-methyl-3-oxetanyl)methyl]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc, iodo[(3-methyl-3-oxetanyl)methyl] is an organozinc compound with the molecular formula C₅H₉IOZn and a molecular weight of 277.4013 g/mol . This compound is notable for its unique structure, which includes a zinc atom bonded to an iodine atom and a 3-methyl-3-oxetanyl group. It is commonly used in organic synthesis and has applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc, iodo[(3-methyl-3-oxetanyl)methyl] typically involves the reaction of zinc with iodo[(3-methyl-3-oxetanyl)methyl] halides in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually packaged in glass bottles with screw caps and septa to maintain its stability during storage and transportation .
化学反応の分析
Types of Reactions
Zinc, iodo[(3-methyl-3-oxetanyl)methyl] undergoes various types of chemical reactions, including:
Reduction: It can be reduced using suitable reducing agents, resulting in the formation of lower oxidation state products.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine(V)-based oxidants for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state zinc compounds, while substitution reactions can produce a variety of organozinc derivatives .
科学的研究の応用
Zinc, iodo[(3-methyl-3-oxetanyl)methyl] has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
作用機序
The mechanism of action of zinc, iodo[(3-methyl-3-oxetanyl)methyl] involves its ability to participate in various chemical reactions due to the presence of the reactive zinc and iodine atoms. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with other molecules. These interactions are crucial for its applications in organic synthesis and other fields .
類似化合物との比較
Similar Compounds
Similar compounds to zinc, iodo[(3-methyl-3-oxetanyl)methyl] include other organozinc compounds and oxetane derivatives. Examples include:
- Zinc, iodo[(3-ethyl-3-oxetanyl)methyl]
- Zinc, iodo[(3-propyl-3-oxetanyl)methyl]
- Oxetane-based compounds with different substituents .
Uniqueness
What sets zinc, iodo[(3-methyl-3-oxetanyl)methyl] apart from similar compounds is its specific structure, which imparts unique reactivity and stability. The presence of the 3-methyl-3-oxetanyl group enhances its utility in various synthetic applications, making it a valuable reagent in organic chemistry .
特性
分子式 |
C5H9IOZn |
|---|---|
分子量 |
277.4 g/mol |
IUPAC名 |
iodozinc(1+);3-methanidyl-3-methyloxetane |
InChI |
InChI=1S/C5H9O.HI.Zn/c1-5(2)3-6-4-5;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |
InChIキー |
ULUQZXDJWZMSDG-UHFFFAOYSA-M |
正規SMILES |
CC1(COC1)[CH2-].[Zn+]I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 2-[(3-ethoxy-3-oxopropanoyl)amino]thiophene-3-carboxylate](/img/structure/B14133970.png)
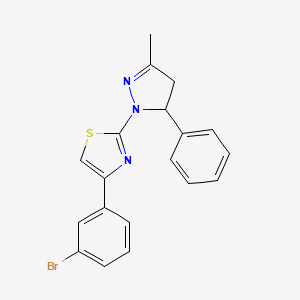
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)


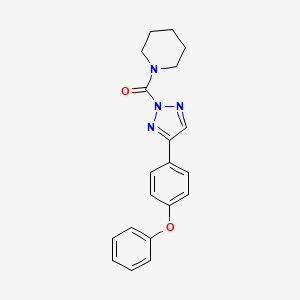

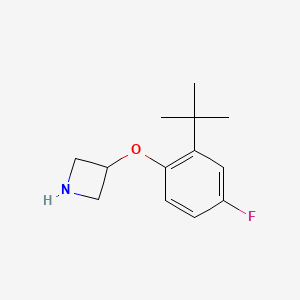
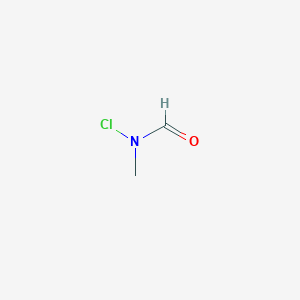
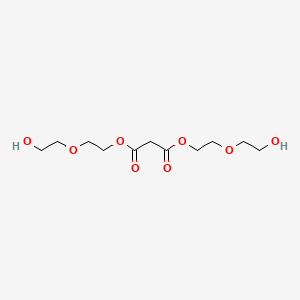
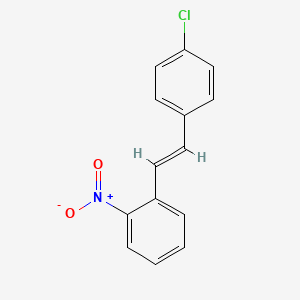
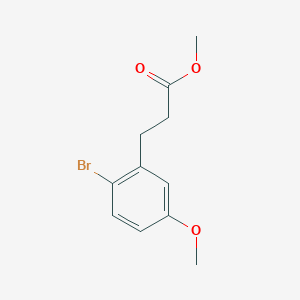
![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)

